molecular formula C16H19N3O3 B2750585 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide CAS No. 2034579-78-5

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2750585
CAS No.: 2034579-78-5
M. Wt: 301.346
InChI Key: NAHHFDVWOGPJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a pyrimidine-derived small molecule characterized by a 6-ethoxy substitution on the pyrimidine ring and a carboxamide group attached to a 2-(2-methoxyphenyl)ethyl chain.

Properties

IUPAC Name

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-22-15-10-13(18-11-19-15)16(20)17-9-8-12-6-4-5-7-14(12)21-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHHFDVWOGPJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the ethoxy and methoxyphenethyl groups. Common synthetic routes include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Methoxyphenethyl Group: This can be done through nucleophilic substitution reactions using 2-methoxyphenethylamine and suitable leaving groups.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for research in neurodegenerative diseases and inflammatory conditions.

    Medicine: Due to its pharmacological activities, it is explored for potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, it may interact with nuclear factor κB and other signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Compound 1 : N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

  • Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine ring) vs. the target’s simple pyrimidine.
  • Substituents: Dimethylaminoethyl chain: Increases solubility via tertiary amine protonation at physiological pH. Tetrahydro-2H-pyran-4-yloxy group: Enhances metabolic stability due to steric protection of the ether linkage. Fluoro and methyl groups: Improve target binding affinity and lipophilicity.
  • Implications: The fused thieno-pyrimidine system may confer stronger π-π stacking interactions with kinase ATP pockets compared to the target compound’s simpler core.

Compound 2 : 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

  • Core Structure: Thieno[2,3-d]pyrimidine with an additional 2-amino group.
  • Pyrrolidinylethoxy chain: May enhance CNS penetration due to tertiary amine basicity. Ethyl carboxamide: Simpler than the target’s 2-(2-methoxyphenyl)ethyl chain, possibly reducing steric hindrance.
  • Implications : The chlorine atoms could increase oxidative metabolic resistance but raise toxicity risks.

Comparative Data Table

Property Target Compound Compound 1 Compound 2
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituents 6-ethoxy, 2-(2-methoxyphenyl)ethyl carboxamide 4-Fluoro, tetrahydro-2H-pyran-4-yloxy, dimethylaminoethyl 2,4-Dichloro, pyrrolidinylethoxy, ethyl carboxamide
Lipophilicity (Predicted) Moderate (ethoxy and methoxy balance) High (fluoro, methyl, and fused ring) Very high (dichloro, pyrrolidinyl)
Solubility Moderate (polar carboxamide) Enhanced (dimethylaminoethyl protonation) Low (non-polar dichloro and pyrrolidinyl)
Metabolic Stability Likely moderate (methoxy demethylation risk) High (tetrahydropyran protection) Moderate (chlorine reduces oxidation)
Target Selectivity Unreported Potential kinase inhibition Unreported (experimental status)

Key Research Findings

  • Structural Impact on Activity: The fused thieno-pyrimidine cores in Compounds 1 and 2 likely enhance binding to kinase ATP pockets compared to the target compound’s simpler pyrimidine . The 2-(2-methoxyphenyl)ethyl chain in the target compound introduces steric bulk, which may reduce off-target interactions but limit bioavailability compared to Compound 2’s ethyl carboxamide .
  • Pharmacokinetic Considerations: Compound 1’s tetrahydro-2H-pyran-4-yloxy group and dimethylaminoethyl chain improve metabolic stability and solubility, respectively, suggesting superior druggability over the target compound . The dichlorophenyl group in Compound 2 increases lipophilicity but may elevate toxicity risks, a trade-off absent in the methoxy-rich target compound .

Biological Activity

6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial effects.

  • Molecular Formula : C16H19N3O3
  • Molecular Weight : 301.346 g/mol

The compound is characterized by its unique structure, which facilitates interactions with various biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play critical roles in inflammatory and disease processes. Key mechanisms include:

  • Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the activity of prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the following table:

Activity Type Description IC50 Values
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammationIC50 = 0.04 μmol
AnticancerPotential to inhibit cancer cell proliferationSpecific IC50 values not yet established
AntiviralInhibitory effects on viral replication pathwaysSpecific IC50 values not yet established
AntioxidantScavenging free radicals and reducing oxidative stressComparable to ascorbic acid

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study evaluated the inhibitory effects of various pyrimidine derivatives on COX enzymes. The results indicated that this compound exhibited significant COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
  • Neuroprotective Research :
    • In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential application in neurodegenerative disease therapies .
  • Anticancer Potential :
    • Preliminary screenings have shown that derivatives of pyrimidine compounds can inhibit cancer cell lines; however, specific data on this compound's efficacy against particular cancers is still under investigation .

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives regarding their biological activities:

Compound Name Activity IC50 Values
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acidStrong 5-lipoxygenase inhibitorNot specified
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidineNeuroprotective with high selectivity for 5-HT1A receptorsNot specified

Q & A

Q. What are the recommended synthetic routes for 6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

  • Amide bond formation : Coupling the pyrimidine-4-carboxylic acid derivative with the 2-(2-methoxyphenyl)ethylamine moiety using coupling agents like EDC/HOBt or DCC in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
  • Ethoxy group introduction : Nucleophilic substitution at the pyrimidine C6 position using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .
    Optimization strategies :
  • Solvent selection (polar aprotic solvents enhance nucleophilicity) and temperature control (60–80°C for amidation) improve yield.
  • Catalysts like triethylamine can reduce side reactions during substitution .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the ethoxy group (~1.3 ppm for CH₃, 4.0–4.2 ppm for OCH₂), methoxyphenyl (~3.8 ppm for OCH₃), and amide NH (~8.5–9.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and pyrimidine ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bending .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

  • Target selection : Prioritize kinases or proteases due to structural similarities with known pyrimidine-based inhibitors (e.g., kinase ATP-binding domain interactions) .
  • Assay types :
    • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
    • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel pyrimidine-4-carboxamide derivatives?

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare experimental IR peaks with computational predictions (DFT calculations) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) provides unambiguous bond lengths and dihedral angles, resolving ambiguities in substituent orientation .
  • Case study : In polymorphic pyrimidines, hydrogen bonding patterns (N–H⋯O/N) can explain spectral variations .

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrimidine-4-carboxamide derivatives in drug discovery?

  • Systematic modifications :
    • Ethoxy group : Replace with larger alkoxy groups (e.g., propoxy) to assess steric effects on target binding .
    • Methoxyphenyl moiety : Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic properties and π-π stacking .
  • Computational modeling :
    • Docking studies : Simulate interactions with kinase domains (e.g., PDB ID: E6L) to prioritize synthetic targets .
    • QSAR : Correlate logP values with cytotoxicity data to optimize bioavailability .

Q. How can researchers address low yields in the final amidation step of the synthesis?

  • Reaction engineering :
    • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
    • Employ flow chemistry for precise temperature and mixing control .
  • Byproduct analysis :
    • LC-MS monitoring identifies hydrolyzed intermediates (e.g., free carboxylic acid), prompting stricter anhydrous conditions .
  • Alternative coupling agents : Switch from EDC/HOBt to T3P (propylphosphonic anhydride) for higher yields in polar solvents .

Q. What methodologies are used to investigate the compound’s mechanism of action in cellular systems?

  • Target identification :
    • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Pathway analysis :
    • RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or cell cycle arrest pathways) .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Formulation strategies :
    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
    • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked promoieties) to improve plasma stability .
  • Stability assays :
    • Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes to guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.